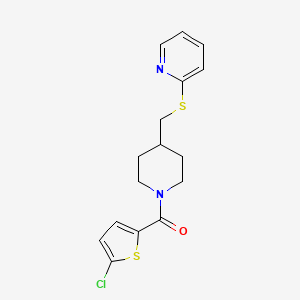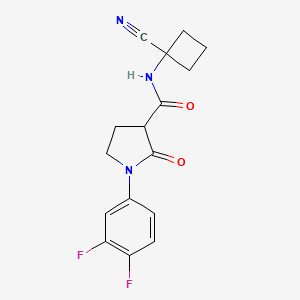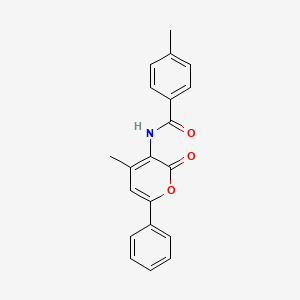![molecular formula C18H9ClF9N5O3S B2486502 N'-({1-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluorométhyl)pyridine-2-carbohydrazide CAS No. 1092344-60-9](/img/structure/B2486502.png)
N'-({1-[3-chloro-5-(trifluorométhyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluorométhyl)pyridine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a useful research compound. Its molecular formula is C18H9ClF9N5O3S and its molecular weight is 581.8. The purity is usually 95%.
BenchChem offers high-quality N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications agrochimiques
Le TFMP et ses dérivés sont largement utilisés dans l'industrie agrochimique . Ils sont utilisés pour protéger les cultures contre les ravageurs. Le fluazifop-butyl a été le premier dérivé du TFMP introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux produits agrochimiques contenant du TFMP ont obtenu des dénominations communes ISO .
Applications pharmaceutiques
Plusieurs dérivés du TFMP sont utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques contenant le groupe TFMP ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en essais cliniques .
Applications vétérinaires
Deux produits vétérinaires contenant le groupe TFMP ont obtenu l'autorisation de mise sur le marché . Ces produits sont utilisés pour traiter diverses maladies chez les animaux.
Synthèse des ingrédients actifs
Le composé est utilisé comme intermédiaire clé pour la synthèse d'ingrédients actifs dans diverses industries . Par exemple, la 2-chloro-5-(trifluorométhyl)pyridine (2,5-CTF), un intermédiaire clé pour la synthèse du fluazifop, peut être obtenue avec un bon rendement par une simple réaction en une seule étape .
Développement de produits chimiques organiques fluorés
Le développement de produits chimiques organiques fluorés est un sujet de recherche de plus en plus important . Le composé joue un rôle important dans ce domaine en raison de ses propriétés physico-chimiques uniques.
Matériaux fonctionnels
Le composé a des applications potentielles dans le domaine des matériaux fonctionnels . Les propriétés uniques du fluor et des groupes contenant du fluor peuvent conduire à de nombreuses applications nouvelles dans ce domaine.
Médicaments approuvés par la FDA
Les médicaments approuvés par la FDA contenant le groupe trifluorométhyl (TFM, -CF3) au cours des 20 dernières années ont été résumés . Ce composé, avec son groupe TFM, est l'un des pharmacophores de 19 médicaments approuvés par la FDA au cours des 20 dernières années .
8. Traitement de diverses maladies et affections Le composé, avec ses molécules médicamenteuses potentielles intégrant du CF3, est utilisé pour diverses maladies et affections . La chimie détaillée de ces médicaments approuvés par la FDA a été étudiée .
Propriétés
IUPAC Name |
N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF9N5O3S/c19-10-4-9(17(23,24)25)7-29-14(10)33-3-1-2-13(33)37(35,36)32-31-15(34)11-5-8(16(20,21)22)6-12(30-11)18(26,27)28/h1-7,32H,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNNSEODIYITGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF9N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)

![1-{4-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine](/img/structure/B2486421.png)

![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)

![N-[(4-chlorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2486427.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)


![2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2486437.png)
amino}acetamide](/img/structure/B2486438.png)

